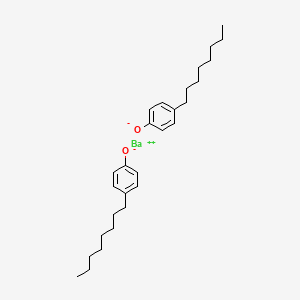
Barium bis(p-octylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Barium bis(p-octylphenolate): is an organometallic compound with the chemical formula C28H42BaO2 . It is composed of a barium ion coordinated with two p-octylphenolate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium bis(p-octylphenolate) can be synthesized through the reaction of barium hydroxide with p-octylphenol in an organic solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
Properties
CAS No. |
41157-62-4 |
|---|---|
Molecular Formula |
C28H42BaO2 |
Molecular Weight |
548.0 g/mol |
IUPAC Name |
barium(2+);4-octylphenolate |
InChI |
InChI=1S/2C14H22O.Ba/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2 |
InChI Key |
SCFXKMFVFQSCKX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2] |
Related CAS |
1806-26-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















